molecular formula C17H13BrN2O2 B1503138 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde CAS No. 1188037-01-5

5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1503138
CAS No.: 1188037-01-5
M. Wt: 357.2 g/mol
InChI Key: OEMWMRNELHHBMB-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a complex organic compound characterized by its bromine, methoxyphenyl, phenyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and bromobenzene in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and methoxy groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Further studies are needed to fully understand its medical applications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

  • 5-Bromo-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

  • 3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Uniqueness: 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde stands out due to the presence of both bromine and methoxy groups, which contribute to its unique chemical properties and reactivity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-14-9-7-12(8-10-14)16-15(11-21)17(18)20(19-16)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMWMRNELHHBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2C=O)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693624
Record name 5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188037-01-5
Record name 5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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